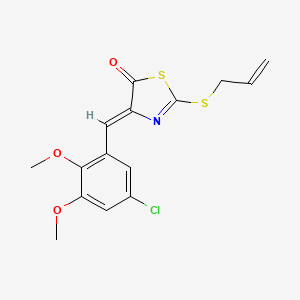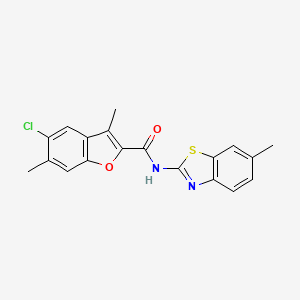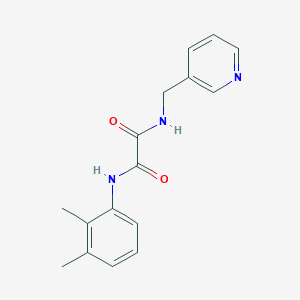
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)ethanediamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the family of diamide insecticides and has been found to have potent insecticidal activity against a wide range of pests.
Mécanisme D'action
The mechanism of action of DPA involves the inhibition of ryanodine receptors in the insect’s muscles, leading to paralysis and eventual death of the insect. The ryanodine receptors are responsible for the release of calcium ions, which are essential for muscle contraction. By inhibiting these receptors, DPA disrupts the insect’s muscle function, leading to paralysis and death.
Biochemical and Physiological Effects:
DPA has been found to have minimal effects on non-target organisms, such as mammals and birds. It has a low toxicity profile and does not accumulate in the environment, making it a safer alternative to other insecticides. DPA has also been found to have a short half-life, meaning it breaks down quickly in the environment, reducing its impact on non-target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DPA is its potent insecticidal activity against a wide range of pests. It has also been found to have a low toxicity profile, making it a safer alternative to other insecticides. However, one of the limitations of DPA is its relatively high cost compared to other insecticides, which may limit its widespread use in some regions.
Orientations Futures
There are several future directions for research on DPA, including exploring its potential applications in other fields, such as medicine and agriculture. DPA has been found to have anti-cancer properties and has shown promising results in the treatment of various cancers. Further research is needed to explore its potential as a cancer treatment. Additionally, DPA has been found to have plant growth-promoting properties, making it a potential alternative to traditional fertilizers. Further research is needed to explore its potential as a fertilizer.
Méthodes De Synthèse
The synthesis of DPA involves a series of chemical reactions that result in the formation of the final product. The most common method of synthesis involves the reaction of 2,3-dimethylbenzoyl chloride with 3-pyridinemethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine to form DPA.
Applications De Recherche Scientifique
DPA has been extensively studied for its insecticidal properties and has shown promising results in controlling a wide range of pests. It has been found to be effective against various insect species, including lepidopteran pests, such as the diamondback moth and the cotton bollworm, and coleopteran pests, such as the Colorado potato beetle. DPA has also been found to have a low toxicity profile, making it a safer alternative to other insecticides.
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-5-3-7-14(12(11)2)19-16(21)15(20)18-10-13-6-4-8-17-9-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSYSUCATZZBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2-fluorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998427.png)
![N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide](/img/structure/B4998434.png)
![3-{[(4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998440.png)

![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4998451.png)
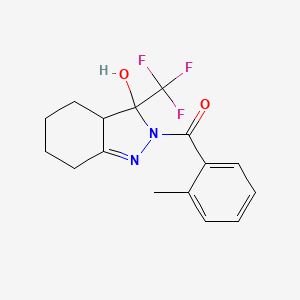
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B4998485.png)
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![5-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4998497.png)
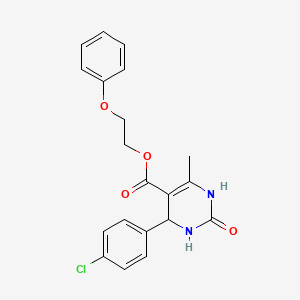
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
![3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B4998526.png)
